Benzyl 3,4-dibromo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,4-dibromo-5-methylbenzoate is an organic compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.06 g/mol . This compound is a derivative of benzoic acid, where the benzyl group is esterified with 3,4-dibromo-5-methylbenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,4-dibromo-5-methylbenzoate typically involves the esterification of 3,4-dibromo-5-methylbenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,4-dibromo-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl 3,4-dihydroxy-5-methylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products:
Substitution: Benzyl 3,4-diamino-5-methylbenzoate, Benzyl 3,4-dithio-5-methylbenzoate.
Reduction: Benzyl 3,4-dihydroxy-5-methylbenzoate.
Oxidation: Benzyl 3,4-dibromo-5-carboxybenzoate.
Scientific Research Applications
Benzyl 3,4-dibromo-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3,4-dibromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Benzyl 3,4-dichloro-5-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.
Benzyl 3,4-difluoro-5-methylbenzoate: Similar structure but with fluorine atoms instead of bromine.
Benzyl 3,4-diiodo-5-methylbenzoate: Similar structure but with iodine atoms instead of bromine.
Uniqueness: Benzyl 3,4-dibromo-5-methylbenzoate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Biological Activity
Benzyl 3,4-dibromo-5-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8Br2O2
- Molecular Weight : 303.98 g/mol
The compound features a benzene ring substituted with two bromine atoms and a methyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances its lipophilicity and may increase its binding affinity to target proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
- Protein-Ligand Interactions : this compound may act as a modulator in protein-ligand interactions, potentially leading to alterations in signaling pathways that govern cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study assessed its efficacy against Mycobacterium tuberculosis and other bacterial strains. The compound demonstrated significant inhibitory effects at certain concentrations, suggesting potential as an antimicrobial agent .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 10 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal promising results. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 18 |
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry examined the inhibition of specific cytochrome P450 isoforms by this compound. The results indicated that the compound selectively inhibited CYP2D6 and CYP3A4 isoforms, which are critical for drug metabolism.
- Antimicrobial Evaluation : A comprehensive analysis conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Mycobacterium tuberculosis. The study found that the compound exhibited a MIC value comparable to standard antitubercular drugs .
Properties
IUPAC Name |
benzyl 3,4-dibromo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDNQIFBQCZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.